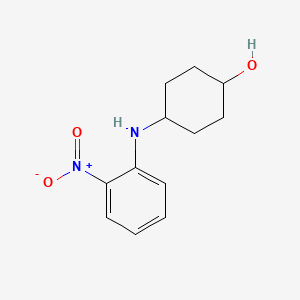
Strontium permanganate trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium permanganate trihydrate is a chemical compound with the formula Sr(MnO₄)₂·3H₂O. It is a member of the permanganate family, which are known for their strong oxidizing properties. This compound is characterized by its deep purple color, which is typical of permanganates. This compound is used in various chemical reactions and has applications in scientific research due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Strontium permanganate trihydrate can be synthesized through a cation-exchange method. In this process, a cation-exchange column loaded with strontium ions is used. An aqueous solution of potassium permanganate is passed through the column, resulting in the formation of strontium permanganate. The compound is then crystallized from the solution to obtain the trihydrate form .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of strontium chloride with potassium permanganate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting solution is then evaporated to obtain the crystalline trihydrate form .
Analyse Chemischer Reaktionen
Types of Reactions
Strontium permanganate trihydrate undergoes various chemical reactions, primarily oxidation and reduction reactions. As a strong oxidizing agent, it can oxidize a wide range of organic and inorganic compounds.
Common Reagents and Conditions
Oxidation Reactions: this compound can oxidize alcohols, aldehydes, and other organic compounds. Common reagents used in these reactions include sulfuric acid and acetic acid.
Reduction Reactions: The compound can be reduced by reducing agents such as hydrogen peroxide and oxalic acid.
Major Products Formed
Oxidation of Alcohols: Produces corresponding aldehydes or ketones.
Reduction of Strontium Permanganate: Produces manganese dioxide and strontium ions.
Wissenschaftliche Forschungsanwendungen
Strontium permanganate trihydrate has several applications in scientific research:
Chemistry: Used as an oxidizing agent in various chemical reactions and analytical procedures.
Biology: Employed in the study of oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in antimicrobial treatments due to its strong oxidizing properties.
Industry: Utilized in the synthesis of other permanganate compounds and in wastewater treatment processes.
Wirkmechanismus
The mechanism of action of strontium permanganate trihydrate is primarily based on its strong oxidizing properties. It can transfer oxygen atoms to other compounds, thereby oxidizing them. This process involves the reduction of the permanganate ion (MnO₄⁻) to manganese dioxide (MnO₂) or other lower oxidation states of manganese. The molecular targets and pathways involved in these reactions depend on the specific substrates being oxidized .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Calcium Permanganate Tetrahydrate (Ca(MnO₄)₂·4H₂O)
- Barium Permanganate (Ba(MnO₄)₂)
Uniqueness
Strontium permanganate trihydrate is unique due to its specific hydration state and the size of the strontium ion, which affects its crystal structure and reactivity. Compared to calcium permanganate tetrahydrate, this compound has a different crystal structure and hydration level, which can influence its stability and reactivity. Barium permanganate, on the other hand, lacks crystal water and has different thermal decomposition properties .
Eigenschaften
IUPAC Name |
strontium;dipermanganate;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Mn.3H2O.8O.Sr/h;;3*1H2;;;;;;;;;/q;;;;;;;;;;;2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVFVNPODQFFDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[O-][Mn](=O)(=O)=O.[O-][Mn](=O)(=O)=O.[Sr+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6Mn2O11Sr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721636 |
Source


|
| Record name | Strontium oxido(trioxo)manganese--water (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14446-13-0 |
Source


|
| Record name | Strontium oxido(trioxo)manganese--water (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B577874.png)










![4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B577891.png)
![2-(3-Chloropropylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene](/img/structure/B577892.png)

